molecular formula C14H9F3O B188743 4-(Trifluoromethyl)benzophenone CAS No. 728-86-9

4-(Trifluoromethyl)benzophenone

Cat. No.: B188743
CAS No.: 728-86-9
M. Wt: 250.21 g/mol
InChI Key: OHTYZZYAMUVKQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Trifluoromethyl)benzophenone involves the reaction of diphenylmethanol with N-bromosuccinimide (NBS) in the presence of potassium acetate (KOAc) and water. The reaction is carried out at room temperature for about 10 hours. The reaction mixture is then extracted with ethyl acetate (EtOAc), dried over anhydrous magnesium sulfate (MgSO₄), and purified by flash column chromatography on silica gel .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(Trifluoromethyl)benzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)benzophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these characteristics .

Properties

IUPAC Name

phenyl-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTYZZYAMUVKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223122
Record name 4-(Trifluoromethyl)benzophenone
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Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728-86-9
Record name 4′-Trifluoromethylbenzophenone
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Record name 4-(Trifluoromethyl)benzophenone
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Record name 728-86-9
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Record name 4-(Trifluoromethyl)benzophenone
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Record name 4-(trifluoromethyl)benzophenone
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Synthesis routes and methods

Procedure details

A solution of 4-(trifluoromethyl)benzhydrol (1.836 g, 7.3 mmol) in anhydrous DCM (65 mL) was treated with manganese(IV) oxide (<5 micron, activated) (5.7 g, 66 mmol). The resulting suspension was stirred at rt for 12 days. The catalyst was removed by filtration through a Celite® brand filter agent pad. The filtrate was concentrated, and the resulting solid was dried under high vacuum to afford the title compound as a white solid.
Quantity
1.836 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(Trifluoromethyl)benzophenone behave within complex polymeric systems?

A: Research indicates that this compound exhibits a preference for hydrophobic environments. In studies involving polymeric amphiphilic nanoparticles, this compound was found to reside within the hydrophobic polystyrene core of the nanoparticles. [] This suggests its potential utility in applications requiring targeted localization within hydrophobic domains.

Q2: What are the implications of using this compound in chain-growth polycondensation reactions?

A: this compound can act as an initiator in the chain-growth polycondensation of potassium 2-alkyl-5-cyano-4-fluorophenolate, leading to the formation of well-defined aromatic polyethers with controlled molecular weights and low polydispersities (Mw/Mn < 1.2). [] This controlled polymerization process offers advantages in tailoring polymer properties for specific applications.

Q3: How does this compound participate in nickel-mediated decarbonylation reactions?

A: Computational studies using Density Functional Theory (DFT) have provided insights into the mechanism of nickel-mediated decarbonylation of unstrained ketones, with this compound used as a model substrate. [] The calculations suggest that while a (IMesMe)NiCO complex (where IMesMe is a N-heterocyclic carbene ligand) is inactive for the decarbonylation of this compound, the presence of an electron-withdrawing group like trifluoromethyl on the arene can impact the initial oxidative addition step, influencing the overall catalytic cycle. []

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